3-hydroxy-6-(hydroxymethyl)-2-[(pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl]-4H-pyran-4-one
Description
This compound is a pyran-4-one derivative characterized by a hydroxymethyl group at position 6, a hydroxyl group at position 3, and a complex substitution at position 2. The latter consists of a pyridin-2-ylamino group and a 3,4,5-trimethoxyphenyl moiety linked via a methyl bridge. The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which may enhance binding to biological targets, such as kinases or tubulin, via π-π interactions.
Properties
Molecular Formula |
C21H22N2O7 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-[(pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]pyran-4-one |
InChI |
InChI=1S/C21H22N2O7/c1-27-15-8-12(9-16(28-2)20(15)29-3)18(23-17-6-4-5-7-22-17)21-19(26)14(25)10-13(11-24)30-21/h4-10,18,24,26H,11H2,1-3H3,(H,22,23) |
InChI Key |
KQELKUQXLLVFMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 3,4,5-trimethoxyphenyl group in the target compound increases steric bulk and electron density compared to mono-substituted analogs (e.g., 3-fluoro or 4-methoxy derivatives) .
- Hydroxymethyl at C6 is conserved across analogs, suggesting its role in solubility and metabolic stability.
Physicochemical Properties
Analysis :
- The target compound’s higher logP (vs. 4-methoxyphenyl analog) reflects increased lipophilicity from the trimethoxyphenyl group.
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